

# An In-depth Technical Guide to Pivalylbenzhydrazine: Discovery, Mechanism, and Historical Use

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pivalylbenzhydrazine**, also known as pivhydrazine and pivazide, is a notable compound in the history of psychopharmacology. As a member of the hydrazine class of antidepressants, it emerged in the early 1960s as an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Its development was a part of the broader exploration of hydrazine derivatives for psychiatric conditions, following the serendipitous discovery of the antidepressant effects of iproniazid.[1][2] Marketed under trade names such as Tersavid, **pivalylbenzhydrazine** was utilized for the treatment of depression.[2][3] However, its clinical use was short-lived primarily due to concerns of hepatotoxicity, a significant adverse effect associated with many hydrazine-based compounds.[2] This guide provides a comprehensive overview of the discovery, history of use, mechanism of action, and the reasons for the discontinuation of **pivalylbenzhydrazine**.

# **Discovery and History of Use**

The journey of **pivalylbenzhydrazine** is intertwined with the advent of the first generation of antidepressant medications. The discovery of the therapeutic potential of monoamine oxidase inhibitors was a landmark event in the treatment of depression.

# The Dawn of the MAOIs: A Serendipitous Beginning



The story of MAOIs began not in the realm of psychiatry, but in the treatment of tuberculosis. Iproniazid, a derivative of hydrazine, was initially developed as an anti-tubercular agent.[4][5][6] During clinical use, it was observed to have mood-elevating side effects in patients.[4][5] This unexpected finding prompted researchers to investigate its mechanism of action, leading to the discovery that iproniazid inhibits the enzyme monoamine oxidase (MAO).[7] This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, iproniazid increases the levels of these neurotransmitters, which was hypothesized to be the basis of its antidepressant effect. [7]

# The Emergence of Pivalylbenzhydrazine

Following the discovery of iproniazid's antidepressant properties, the 1950s and 1960s saw a surge in the development of other hydrazine derivatives with potential psychiatric applications. [1][2] **Pivalylbenzhydrazine** emerged during this period of intense research and was introduced for the treatment of depression in the early 1960s.[2][8]

#### **Discontinuation from the Market**

Despite its efficacy as an antidepressant, the use of **pivalylbenzhydrazine**, along with many other hydrazine-based MAOIs, was curtailed by significant safety concerns. The primary issue was hepatotoxicity, or liver damage, which was a dose-related adverse effect observed with these compounds.[2] This led to the eventual withdrawal of **pivalylbenzhydrazine** and a shift towards the development of newer, safer classes of antidepressants.

**Chemical Information** 

| Property         | Value                                                                 |
|------------------|-----------------------------------------------------------------------|
| IUPAC Name       | N'-benzyl-2,2-dimethylpropanehydrazide                                |
| Other Names      | Pivhydrazine, Pivazide, Tersavid, Angorvid,<br>Betamezid, Neomarsilid |
| CAS Number       | 306-19-4                                                              |
| Chemical Formula | C12H18N2O                                                             |
| Molecular Weight | 206.289 g/mol                                                         |



#### **Mechanism of Action**

**PivalyIbenzhydrazine** functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO).[2][3]

#### **Monoamine Oxidase Inhibition**

Monoamine oxidase is an enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters. There are two main isoforms of this enzyme: MAO-A and MAO-B.

- MAO-A preferentially metabolizes serotonin and norepinephrine.
- MAO-B has a higher affinity for dopamine.

Pivalylbenzhydrazine, being a non-selective inhibitor, acts on both MAO-A and MAO-B.[2]

# **Signaling Pathway**

The mechanism of action involves the covalent binding of the hydrazine group to the active site of the MAO enzyme, leading to its irreversible inactivation. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and at the synapse. The resulting increase in the concentration of these neurotransmitters in the synaptic cleft enhances neurotransmission, which is believed to be the primary mechanism underlying its antidepressant effects.

Figure 1: Mechanism of action of Pivalylbenzhydrazine as a MAO inhibitor.

# **Experimental Protocols**

Detailed experimental protocols from the initial development of **pivalylbenzhydrazine** are not readily available in modern literature due to its discontinuation decades ago. However, based on the practices of that era for similar compounds, the following outlines the likely methodologies.

### **Synthesis**

A probable method for the synthesis of **pivalylbenzhydrazine** is through hydrazinolysis. This would involve the reaction of a pivalic acid derivative (such as pivaloyl chloride or a pivalic acid ester) with benzylhydrazine.



Hypothetical Synthesis Workflow:

Figure 2: A plausible synthetic workflow for pivalylbenzhydrazine.

## **Quantitative Data**

Specific quantitative data such as IC50 values, binding affinities, and detailed pharmacokinetic profiles for **pivalylbenzhydrazine** are scarce in the publicly available literature from the time of its use. A study by Zor et al. (1965) investigated the effect of monoamine oxidase inhibitors on the growth of rat tibia, where **pivalylbenzhydrazine** was administered at a dose of 5 mg/kg intraperitoneally daily for 5 days in immature female rats, and was found to inhibit the growth of the epiphysial cartilage.[9]

#### Conclusion

**PivalyIbenzhydrazine** holds a significant place in the history of antidepressant therapy. As an early hydrazine-based MAOI, it contributed to the initial understanding of the neurochemical basis of depression and the development of subsequent psychotropic medications. While its clinical utility was ultimately limited by safety concerns, particularly hepatotoxicity, the story of **pivalyIbenzhydrazine** serves as a crucial lesson in the evolution of drug development, highlighting the ongoing balance between efficacy and safety. Further historical and pharmacological research into such discontinued compounds can provide valuable insights for modern drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hydrazine (antidepressant) Wikipedia [en.wikipedia.org]
- 2. Buy Pivhydrazine | 306-19-4 [smolecule.com]
- 3. Pivhydrazine Wikipedia [en.wikipedia.org]
- 4. illinoisscience.org [illinoisscience.org]



- 5. Where Do Antidepressants Come From? Part 1: MAO Inhibitors | Psychology Today [psychologytoday.com]
- 6. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]
- 7. Monoamine oxidase inhibitor Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pivalylbenzhydrazine: Discovery, Mechanism, and Historical Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215872#pivalylbenzhydrazine-discovery-and-history-of-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com